Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylate groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. The compound’s structure-activity relationship (SAR) is investigated to optimize its pharmacological properties .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- 3-Amino-4-carbethoxypyrazole
- 3-Amino-4-pyrazolecarboxamide
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-Aminopyrazole-4-carbonitrile
Comparison: Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 3-amino-1,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)11(3)10-7(6)9/h4H2,1-3H3,(H2,9,10) |
InChI Key |
LDAZMTVMORAPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C)C |
Origin of Product |
United States |
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